molecular formula C22H23N3O5S B11225022 6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-43-4

6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11225022
CAS No.: 317329-43-4
M. Wt: 441.5 g/mol
InChI Key: ZPSGHLYJHDKUJJ-UHFFFAOYSA-N
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Description

6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a sulfonyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final modifications: The final product is obtained after purification and characterization using techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A quinolone antibiotic with a similar quinoline core but different substituents.

    Ofloxacin: Another quinolone antibiotic with structural similarities.

    Norfloxacin: A quinolone derivative with a different piperazine substitution.

Uniqueness

6-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group and the specific piperazine substitution differentiate it from other quinolone derivatives, potentially leading to unique therapeutic applications and chemical reactivity.

Properties

CAS No.

317329-43-4

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

6-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C22H23N3O5S/c1-14-3-5-16(6-4-14)25-10-9-24(13-15(25)2)31(29,30)17-7-8-20-18(11-17)21(26)19(12-23-20)22(27)28/h3-8,11-12,15H,9-10,13H2,1-2H3,(H,23,26)(H,27,28)

InChI Key

ZPSGHLYJHDKUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC4=C(C=C3)NC=C(C4=O)C(=O)O

Origin of Product

United States

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